molecular formula C7H7BrClNO B15249898 2-Bromo-5-(chloromethyl)-4-methoxypyridine

2-Bromo-5-(chloromethyl)-4-methoxypyridine

Cat. No.: B15249898
M. Wt: 236.49 g/mol
InChI Key: LJXGPNTUXQJTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(chloromethyl)-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)-4-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 5-(chloromethyl)-4-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at a controlled temperature to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)-4-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

2-Bromo-5-(chloromethyl)-4-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methoxypyridine depends on its specific applicationThe presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(chloromethyl)-4-methoxypyridine is unique due to the combination of bromine, chlorine, and methoxy groups on a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-5-(chloromethyl)-4-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,3H2,1H3

InChI Key

LJXGPNTUXQJTJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.